Imidazolidin-4-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

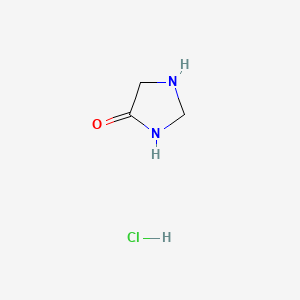

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

imidazolidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c6-3-1-4-2-5-3;/h4H,1-2H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQHTUPOWLBQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719256 | |

| Record name | Imidazolidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-20-3 | |

| Record name | 4-Imidazolidinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazolidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazolidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Imidazolidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fundamental chemical and physical properties of imidazolidin-4-one hydrochloride. It includes key quantitative data, detailed experimental protocols for property determination, and a summary of its synthesis and biological significance, designed to support research and development activities.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound that serves as a foundational structure in medicinal chemistry.[1] Its basic properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1373253-20-3 | [2] |

| Molecular Formula | C₃H₇ClN₂O | [3] |

| Molecular Weight | 122.55 g/mol | [4] |

| Appearance | White to Yellow Solid | |

| Melting Point | 143°C (decomposition) | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room temperature | |

| IUPAC Name | 4-imidazolidinone hydrochloride |

Synthesis and Chemical Reactivity

The imidazolidin-4-one scaffold is a valuable building block in synthetic chemistry. Derivatives are commonly synthesized through the condensation of α-amino amides with various aldehydes or ketones.[1][5] A notable catalyst for this reaction is thiamin hydrochloride (Vitamin B1), which offers an efficient and environmentally friendly pathway.[5]

A key chemical property of this scaffold is its susceptibility to hydrolysis. Under certain conditions, the ring can be cleaved to release the constituent amino acid amide and carbonyl compound.[6] This characteristic has been exploited in the development of "pro-fragrances," where the imidazolidin-4-one structure acts as a carrier for the controlled release of volatile aldehydes and ketones.[7]

Biological Significance and Applications

The imidazolidin-4-one moiety is a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules.[5] Derivatives of this core structure have demonstrated a wide range of biological activities.

-

Antibacterial Agents : Certain bis-cyclic imidazolidin-4-one derivatives have been developed as potent, broad-spectrum antibacterial agents that mimic host defense peptides.[8] These compounds can combat multidrug-resistant bacteria by disrupting their cellular membranes.[8]

-

Anticancer Activity : Novel imidazolidin-4-one derivatives have been shown to induce apoptosis (programmed cell death) in colorectal cancer cell lines.[9] The mechanism involves the generation of reactive oxygen species (ROS), which in turn activates cellular pathways leading to cancer cell death.[9]

-

Antimalarial Properties : Peptidomimetic derivatives incorporating the imidazolidin-4-one ring have shown activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[10]

-

Other Activities : The scaffold is also found in compounds investigated for inhibiting p53-MDM2 activity and 5-lipoxygenase activating protein (FLAP) activity.[5]

Experimental Protocols

The following sections detail standard methodologies for the characterization of this compound.

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation : A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement : The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Data Recording : The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. Given that the compound decomposes, the temperature at which decomposition (e.g., charring, gas evolution) begins is noted.[11]

A qualitative assessment of solubility can be performed in various solvents.

-

Procedure : To approximately 1 mL of a chosen solvent (e.g., water, ethanol, dichloromethane) in a test tube, add a small, measured amount (e.g., 10 mg) of this compound.

-

Observation : The mixture is agitated using a vortex mixer for 30-60 seconds.

-

Analysis : The sample is visually inspected for the dissolution of the solid. The process can be repeated with increasing amounts of solute to estimate solubility. The hydrochloride salt form is expected to be soluble in polar protic solvents like water and alcohols.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Data Acquisition : The sample is placed in an NMR spectrometer (e.g., 400 MHz or higher). Standard 1D ¹H and ¹³C spectra are acquired. Two-dimensional experiments like COSY and HSQC can be performed for more detailed structural assignment.[12][13]

-

Data Analysis : The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the proton and carbon environments within the molecule, consistent with the imidazolidin-4-one structure.[12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling : Use in a well-ventilated area or under a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[14][15]

-

Storage : Keep container tightly closed in a dry and well-ventilated place.[14]

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound | C3H7ClN2O | CID 56965782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Imidazolidin-4-one peptidomimetic derivatives of primaquine: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 1373253-20-3 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. The Application of a Desktop NMR Spectrometer in Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Imidazolidin-4-one Hydrochloride: Structure, Bonding, and Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Imidazolidin-4-one, a saturated five-membered heterocyclic lactam, serves as a crucial scaffold in medicinal chemistry and organic synthesis. Its structural similarity to widely used motifs like pyrrolidinone and hydantoin makes it a valuable building block for developing novel therapeutic agents and organocatalysts.[1] This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and physicochemical properties of its hydrochloride salt. Furthermore, it details standardized experimental protocols for its synthesis and characterization, supported by workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Chemical Structure and Bonding

Imidazolidin-4-one hydrochloride is the salt form of the parent heterocycle, imidazolidin-4-one. The core structure consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4.

-

Core Ring Structure: The imidazolidine ring is saturated, meaning it contains no double bonds within the ring itself. The carbon atoms are sp³ hybridized, leading to a non-planar, puckered conformation. The nitrogen atoms are also sp³ hybridized.

-

Carbonyl Group: The C4 carbon is sp² hybridized due to the double bond with the oxygen atom, resulting in a planar geometry around this functional group. This carbonyl group is a key feature, contributing to the molecule's polarity and reactivity.

-

Bonding: The ring is held together by covalent single bonds (C-C, C-N). The carbonyl group consists of one sigma (σ) and one pi (π) bond. The nitrogen atoms possess lone pairs of electrons, making them potential hydrogen bond acceptors. The N-H protons are acidic and can act as hydrogen bond donors.[2][3]

-

Hydrochloride Salt: The hydrochloride (HCl) form results from the protonation of one of the basic nitrogen atoms in the ring by hydrochloric acid. This protonation increases the compound's polarity and often enhances its solubility in aqueous media and its stability as a solid. The positive charge is delocalized between the two nitrogen atoms.

The IUPAC name for the parent compound is imidazolidin-4-one, and for the salt, it is imidazolidin-4-one;hydrochloride.[2]

Physicochemical Properties

The properties of this compound are summarized below. This data is compiled from various chemical databases and suppliers.

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClN₂O | [2][4][5] |

| Molecular Weight | 122.55 g/mol | [2][5] |

| CAS Number | 1373253-20-3 | [2][4] |

| Physical Form | White to Yellow Solid | |

| Melting Point | ~143 °C (decomposes) | [6] |

| Purity | Typically ≥95% | [4][7] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Storage Temperature | Room temperature | [4] |

| SMILES | C1C(=O)NCN1.Cl | [2] |

Synthesis and Experimental Protocols

The synthesis of the imidazolidin-4-one core generally involves the cyclization of suitable precursors. One of the principal routes involves the reaction between an aldehyde or ketone and an aminoacetamide derivative.[1] Another common approach involves the cyclization of Schiff bases with an amino acid.[8][9]

Logical Workflow for Imidazolidin-4-one Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an imidazolidin-4-one derivative from a Schiff base and an amino acid, a common method cited in the literature.

Caption: Generalized workflow for the synthesis of imidazolidin-4-one derivatives.

Experimental Protocol: Synthesis of Substituted Imidazolidin-4-ones

This protocol is a generalized procedure based on methodologies reported for the synthesis of various imidazolidin-4-one derivatives.[8][9]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting Schiff base (10 mmol) in an appropriate solvent, such as absolute ethanol or dry benzene (50 mL).

-

Addition of Reagents: To the stirring solution, add the selected amino acid (e.g., glycine or alanine, 10 mmol) and a catalytic amount of anhydrous zinc chloride.

-

Reaction: Heat the reaction mixture to reflux. For thermally sensitive compounds, microwave irradiation (e.g., 425 W for 5-10 minutes) can be employed as an alternative to conventional heating to potentially shorten reaction times.[8]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethanol:toluene 2:3 v/v).[8]

-

Workup: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

-

Purification: Wash the collected crude product with cold water and dry it. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure imidazolidin-4-one derivative.

Structural Analysis and Characterization

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. ¹H NMR provides information about the number and environment of protons, showing characteristic signals for the methylene (-CH₂-) and amine (N-H) protons in the ring. ¹³C NMR identifies the different carbon environments, including a distinct downfield signal for the carbonyl carbon.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretch is typically observed, along with bands for N-H stretching.[9]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[11]

Logical Workflow for Spectroscopic Analysis

The following diagram outlines the standard workflow for characterizing a newly synthesized compound like this compound.

Caption: Standard workflow for the spectroscopic analysis of a synthesized chemical compound.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be used, with sufficient scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Conclusion

This compound is a structurally important heterocyclic compound with significant potential in chemical and pharmaceutical research. A thorough understanding of its structure, bonding, and physicochemical properties is fundamental for its application. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce and reliably characterize this valuable chemical entity, paving the way for its use in the development of new catalysts, materials, and therapeutic agents.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. This compound | C3H7ClN2O | CID 56965782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Imidazolidinone | C3H6N2O | CID 1502063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Imidazolidin-4-one, HCl - CAS:1373253-20-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | 1373253-20-3 [chemicalbook.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. media.neliti.com [media.neliti.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

Imidazolidin-4-one hydrochloride synthesis from amino acids

An In-depth Technical Guide to the Synthesis of Imidazolidin-4-one Hydrochloride from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidin-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. As a constrained dipeptide isostere, it serves as a valuable tool for creating peptidomimetics with improved metabolic stability and conformational rigidity. Derivatives of this core structure have demonstrated a wide range of biological activities and are utilized as chiral auxiliaries and organocatalysts in asymmetric synthesis.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to imidazolidin-4-one hydrochlorides starting from readily available amino acids, with a focus on detailed experimental protocols and comparative data.

Core Synthetic Strategy: Condensation of α-Amino Amides with Carbonyl Compounds

The most direct and widely employed method for the synthesis of imidazolidin-4-ones is the condensation reaction between an α-amino acid amide and a carbonyl compound (an aldehyde or a ketone).[1][2] The reaction typically proceeds via the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and dehydration to form the stable five-membered ring. The α-amino acid amides are often used as their hydrochloride salts, which are commercially available or easily prepared, enhancing their stability and handling.[2]

The general workflow for this synthesis is depicted below. It involves the reaction of an amino acid amide hydrochloride with an aldehyde or ketone, often in the presence of a base to neutralize the hydrochloride and facilitate the reaction.

Caption: General workflow for one-pot imidazolidin-4-one synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis from Amino Acid Amide Hydrochlorides

This protocol describes a general one-pot procedure for synthesizing various imidazolidin-4-one derivatives by reacting commercially available amino acid amide hydrochlorides with carbonyl compounds.[2][3]

Methodology:

-

To a solution of the appropriate amino acid amide hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add the selected aldehyde or ketone (1.0-1.1 eq).

-

Add a base, such as triethylamine (TEA) (1.1 eq), to the mixture. The reaction can also be carried out in the absence of a base, although yields may vary.[3]

-

The reaction mixture is then heated to reflux for a specified period (typically 4-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to afford the desired imidazolidin-4-one, often as a mixture of diastereomers.

Quantitative Data Summary:

| Entry | Amino Acid Amide HCl | Carbonyl Compound | Solvent | Base | Time (h) | Yield (%) |

| 1 | Glycinamide | (-)-Menthone | MeOH | TEA | Reflux | - |

| 2 | L-Alaninamide | 3,5,5-trimethylhexanal | MeOH | TEA | Reflux | - |

| 3 | Phenylalaninamide | Cyclopentanone | MeOH | TEA | Reflux | - |

| 4 | Prolinamide | 2-Heptanone | MeOH | TEA | Reflux | - |

Note: Specific yields were not detailed in the provided abstracts but the method is described as effective for preparing these derivatives.[2][3]

Protocol 2: Microwave-Assisted Synthesis from Tyrosine

Microwave irradiation offers a modern, efficient alternative for the synthesis of trisubstituted imidazolidin-4-ones, significantly reducing reaction times. This protocol involves the reaction of an imine (pre-formed from an aldehyde and an aniline) with the amino acid tyrosine.[4]

Methodology:

-

Imine Synthesis: An appropriate aniline is condensed with a substituted aldehyde in ethanol under microwave irradiation to form the corresponding imine.

-

Cyclization: The resulting imine (1.0 eq) is then reacted with tyrosine (1.0 eq) in a microwave reactor.

-

The reaction is carried out for a short duration (e.g., minutes) at a specified temperature and power.

-

After cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Quantitative Data Summary:

| Entry | Imine Precursor (Aniline) | Amino Acid | Conditions | Result |

| 1 | p-bromoaniline | Tyrosine | Microwave, Ethanol | 2,3,5-trisubstituted-imidazolidin-4-one |

| 2 | p-chloroaniline | Tyrosine | Microwave, Ethanol | 2,3,5-trisubstituted-imidazolidin-4-one |

| 3 | p-nitroaniline | Tyrosine | Microwave, Ethanol | 2,3,5-trisubstituted-imidazolidin-4-one |

| 4 | p-methoxyaniline | Tyrosine | Microwave, Ethanol | 2,3,5-trisubstituted-imidazolidin-4-one with good antibacterial activity[4] |

Protocol 3: Solid-Phase Synthesis of 1,2,5-Trisubstituted Imidazolidin-4-ones

Solid-phase synthesis is a powerful technique for generating libraries of compounds for high-throughput screening. This method utilizes a resin-bound amino acid as the starting point.[1][5]

Methodology:

-

Loading: An N-protected amino acid is loaded onto a suitable solid support (e.g., Wang resin).

-

Reductive Amination: The resin-bound amino acid is subjected to reductive amination with a primary amine and an aldehyde to form a secondary amine on the resin.

-

Cyclization: The resin-bound intermediate is then cyclized with another aldehyde, often under microwave-assisted conditions, to form the imidazolidin-4-one ring.[5]

-

Cleavage: The final product is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA) or hydrofluoric acid (HF).[1]

-

The cleaved product is then isolated and purified.

Caption: Workflow for the solid-phase synthesis of imidazolidin-4-ones.

Key Transformations and Relationships

The synthesis of imidazolidin-4-ones from amino acids involves a series of fundamental chemical transformations. The amino acid itself is first converted to its corresponding amide, which then serves as the direct precursor for the cyclization reaction. This relationship is critical for planning a synthetic route starting from the basic amino acid building blocks.

Caption: Logical relationship from amino acid to imidazolidin-4-one.

Conclusion

The synthesis of imidazolidin-4-one hydrochlorides from amino acids is a well-established and versatile process, crucial for the development of novel therapeutics and chemical tools. The primary route via condensation of α-amino acid amides with carbonyl compounds offers a robust and straightforward approach, adaptable to both solution-phase and solid-phase methodologies. Modern techniques such as microwave-assisted synthesis provide rapid access to these scaffolds. The choice of synthetic strategy ultimately depends on the desired substitution pattern, scale, and application, with ample opportunities for generating diverse molecular libraries for drug discovery and development.

References

An In-depth Technical Guide to Imidazolidin-4-one Hydrochloride Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidin-4-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of imidazolidin-4-one hydrochloride derivatives and their analogues. Detailed experimental protocols for their synthesis, characterization, and biological evaluation are presented to facilitate further research and development in this promising area. Furthermore, key signaling pathways modulated by these compounds are illustrated, offering insights into their mechanisms of action.

Introduction

Imidazolidin-4-ones are five-membered heterocyclic lactams that have garnered significant attention in drug discovery due to their versatile biological profile.[1] Derivatives of this scaffold have been reported to possess anticancer, anticoagulant, antibacterial, antimalarial, and enzyme inhibitory properties.[2][3] Their structural similarity to other biologically active motifs, such as hydantoins and pyrrolidinones, makes them an attractive starting point for the design of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers engaged in the exploration of imidazolidin-4-one chemistry and biology.

Synthetic Methodologies

The synthesis of imidazolidin-4-one derivatives can be achieved through several routes, with the most common being the condensation of an α-amino amide or its hydrochloride salt with a carbonyl compound.[4] Variations of this approach, including one-pot, multicomponent, and solid-phase synthesis, have been developed to generate libraries of diverse analogues.[1][5]

General One-Pot Synthesis of 2,5-Disubstituted Imidazolidin-4-ones

This protocol describes a general one-pot procedure for the synthesis of imidazolidin-4-one derivatives from an amino acid amide hydrochloride and an aldehyde or ketone.[4]

Experimental Protocol:

-

Reaction Setup: To a solution of the amino acid amide hydrochloride (1.0 eq) in methanol, add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.

-

Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][6]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol, methanol).[4][7]

Ugi Four-Component Reaction for Library Synthesis

The Ugi four-component condensation is a powerful tool for generating diverse libraries of imidazolidin-4-one-related structures in a single step.[8][9]

Experimental Protocol:

-

Reaction Mixture: Combine an aldehyde (1.0 eq), an amine (1.0 eq), a carboxylic acid (1.0 eq), and an isocyanide (1.0 eq) in methanol.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.[10]

-

Post-Ugi Modification: The resulting Ugi product can then undergo a subsequent intramolecular cyclization to form the imidazolidin-4-one ring, often requiring a separate step with acid or base catalysis.[11]

-

Purification: The final products are purified by column chromatography.[9]

Synthesis of 2-Thioxoimidazolidin-4-ones

Thio-analogues of imidazolidin-4-ones often exhibit interesting biological activities. A general synthesis involves the cyclization of thiosemicarbazones.

Experimental Protocol:

-

Thiosemicarbazone Formation: React an aromatic aldehyde or ketone with thiosemicarbazide in the presence of a catalytic amount of acid to form the corresponding thiosemicarbazone.

-

Cyclization: Cyclize the thiosemicarbazone with a reagent such as ethyl chloroacetate in the presence of a base like fused sodium acetate to yield the 2-thioxoimidazolidin-4-one derivative.

-

Purification: The product is typically purified by recrystallization.

Characterization

The synthesized compounds are characterized using standard spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=S stretching vibrations.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure of the molecule.[3][7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Biological Activities and Data Presentation

Imidazolidin-4-one derivatives have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9r | HCT116 | 5.2 | [2] |

| 9r | SW620 | 8.7 | [2] |

| 3e | MCF-7 | LD50: 20.4 µg/mL | [12] |

Table 1: Anticancer Activity of Selected Imidazolidin-4-one Derivatives.

| Compound ID | Assay | Activity | Reference |

| 5f | APTT | >1000s | [12] |

| Heparin (Ref.) | APTT | - | [12] |

| 3f | PT | 157.5s | [12] |

| Warfarin (Ref.) | PT | - | [12] |

Table 2: Anticoagulant Activity of Selected Imidazolidin-4-one Derivatives.

| Compound ID | Target | pIC50 | Reference |

| 14 | FAAH | 5.12 | [4] |

| 46 | FAAH | 5.94 | [4] |

Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition by Imidazolidin-4-one Analogues.

Key Signaling Pathways

ROS-Dependent Apoptosis and JNK Pathway in Cancer

Certain imidazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2][13] The elevated ROS levels can then activate the c-Jun N-terminal kinase (JNK) signaling pathway, further promoting apoptosis.[2]

Caption: ROS-JNK mediated apoptosis by imidazolidin-4-ones.

Imidazoline Receptor Signaling

Some imidazolidine derivatives can interact with imidazoline receptors, which are involved in various physiological processes, including the regulation of blood pressure. The I1 imidazoline receptor is coupled to pathways that generate second messengers like diacylglycerol and arachidonic acid, distinct from conventional G-protein coupled receptor signaling.[14][15]

Caption: I1 Imidazoline Receptor Signaling Pathway.

Detailed Experimental Protocols for Biological Assays

Cell Viability Assessment: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of imidazolidin-4-one derivatives on cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Experimental Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis for JNK Pathway Activation

This protocol details the detection of phosphorylated JNK (p-JNK) as an indicator of JNK pathway activation.

Experimental Protocol:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK, total JNK, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay measures the inhibition of FAAH activity.

Experimental Protocol:

-

Reaction Setup: In a 96-well plate, add FAAH enzyme, assay buffer, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Add a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) to initiate the reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~350 nm, emission ~450 nm).

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value of the test compound.

Conclusion

This compound derivatives and their analogues represent a versatile class of compounds with significant therapeutic potential across various disease areas. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The detailed experimental protocols included herein are intended to serve as a valuable resource for researchers, facilitating the continued exploration and development of this promising chemical scaffold. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their translation into clinical candidates.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sciencescholar.us [sciencescholar.us]

- 7. researchgate.net [researchgate.net]

- 8. Ugi Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imidazoline receptor - Wikipedia [en.wikipedia.org]

Imidazolidin-4-one Hydrochloride (CAS: 1373253-20-3): A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of Imidazolidin-4-one hydrochloride (CAS: 1373253-20-3), a key building block for researchers and scientists engaged in drug discovery and development, particularly in the burgeoning field of targeted protein degradation. While this compound itself is not documented with direct biological activity, its structural motif is integral to the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. It presents as a white to yellow solid and is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 1373253-20-3 | [1][2][3] |

| Molecular Formula | C₃H₇ClN₂O | [1][2][3] |

| Molecular Weight | 122.55 g/mol | [1][2][3] |

| Physical Form | White to Yellow Solid | [3] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Room temperature, in an inert atmosphere | [1] |

| IUPAC Name | 4-imidazolidinone hydrochloride | [3] |

Synthesis and Application as a Building Block

This compound serves as a crucial intermediate in organic synthesis. The imidazolidin-4-one core is a versatile scaffold for creating a diverse range of substituted derivatives.

General Synthetic Approach

The synthesis of the imidazolidin-4-one ring generally involves the condensation of an α-amino amide with a carbonyl compound (an aldehyde or a ketone). The hydrochloride salt form enhances stability and solubility for subsequent reactions.

A plausible synthetic workflow for utilizing this compound in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), is outlined below. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Role in Targeted Protein Degradation

Several chemical suppliers classify this compound as a "Protein Degrader Building Block"[2]. This suggests its primary application is in the construction of molecules for targeted protein degradation. The imidazolidin-4-one moiety can serve as a rigid and synthetically tractable component of the linker that connects the two ends of a PROTAC molecule.

Potential Mechanism of Action in Final Constructs

While this compound itself is not the active agent, the molecules synthesized from it can have a defined mechanism of action. In the context of a PROTAC, the final molecule does not inhibit the target protein's function directly but rather hijacks the cell's natural protein disposal system.

Experimental Protocols

As this compound is a starting material, detailed experimental protocols would focus on its incorporation into larger molecules. Researchers using this compound would typically follow standard organic synthesis protocols for amide bond formation, alkylation, or other coupling reactions to attach linkers and ligands. The specific conditions (solvent, temperature, catalyst, etc.) would be highly dependent on the nature of the reactants.

A generic experimental workflow for a coupling reaction involving this building block is presented below.

Conclusion

This compound (CAS: 1373253-20-3) is a valuable chemical intermediate for the synthesis of complex bioactive molecules. Its primary utility for researchers in drug development lies in its role as a versatile building block, particularly for the construction of linkers in targeted protein degraders like PROTACs. While devoid of intrinsic biological activity, its structural contribution is pivotal for the mechanism of action of the final therapeutic entities. This guide provides a foundational understanding for the effective utilization of this compound in advanced drug discovery programs.

References

Spectroscopic Profile of Imidazolidin-4-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Imidazolidin-4-one hydrochloride. Due to the limited availability of direct experimental data for the hydrochloride salt, this guide presents data for the parent compound, Imidazolidin-4-one, and its derivatives, with a discussion of the expected spectral changes upon salt formation. The information is curated to be a vital resource for researchers engaged in the synthesis, characterization, and application of this heterocyclic scaffold in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for the core structure. The formation of the hydrochloride salt, by protonation of one or both nitrogen atoms, is anticipated to induce a downfield shift (increase in ppm) for the adjacent protons and carbons due to the deshielding effect of the positive charge.

Table 1: Predicted ¹H NMR Spectroscopic Data for Imidazolidin-4-one Core

| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| H-2 | 4.5 - 5.0 | Singlet |

| H-5 | 3.5 - 4.0 | Singlet |

| N-H | 7.0 - 8.5 | Broad Singlet |

Note: The N-H proton signals are often broad and their chemical shift is highly dependent on the solvent and concentration. In the hydrochloride salt, these peaks are expected to be broader and may appear further downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Imidazolidin-4-one Core

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C-4 (C=O) | 170 - 180 |

| C-2 | 60 - 70 |

| C-5 | 40 - 50 |

Note: The chemical shifts of the carbon atoms, particularly C-2 and C-5, which are adjacent to the nitrogen atoms, are expected to shift downfield upon protonation in the hydrochloride salt.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of heterocyclic compounds like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial for solubility and to avoid overlapping solvent peaks with signals of interest.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 90° pulse angle and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The key vibrational frequencies are associated with the carbonyl group (C=O) and the amine groups (N-H).

Table 3: Characteristic IR Absorption Bands for Imidazolidin-4-one Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, often broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (amide) | 1680 - 1720 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1150 - 1250 | Medium |

Note: For the hydrochloride salt, the N-H stretching vibration is expected to broaden and shift to a lower wavenumber due to hydrogen bonding with the chloride ion. The C=O stretching frequency may also be affected by changes in the electronic environment upon protonation.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The solid-state IR spectrum of this compound can be obtained using the potassium bromide (KBr) pellet technique:

-

Sample Preparation:

-

Pellet Formation:

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.[3]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.[2]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it is expected to be a salt.

Table 4: Expected Mass Spectrometry Data for Imidazolidin-4-one

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 87.0553 | Protonated molecule (M = Imidazolidin-4-one) |

Note: In the positive ion mode ESI-MS of this compound, the most prominent ion observed would be the protonated molecule of the free base, [C₃H₆N₂O + H]⁺. The chloride ion would not be observed in the positive ion spectrum.

Studies on N-methylimidazolidin-4-one have shown that protonated molecules undergo ring cleavage, leading to the formation of iminium ions.[4] A similar fragmentation pattern can be anticipated for Imidazolidin-4-one, which would be valuable for structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The following outlines a general procedure for obtaining the ESI-MS spectrum:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid may be added to promote protonation.[5]

-

Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage (typically 3-5 kV) to the ESI probe to generate a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[6]

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical progression of experiments for the complete spectroscopic characterization of a novel compound like this compound is crucial for unambiguous structure elucidation. The following diagram illustrates a typical workflow.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers can utilize this information to guide their analytical strategies and interpret their experimental data, thereby accelerating their research and development efforts.

References

- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 4. Gas-phase fragmentations of N-methylimidazolidin-4-one organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

The Core Mechanism of Imidazolidin-4-one Hydrochloride in Asymmetric Organocatalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the fundamental mechanisms of action through which imidazolidin-4-one hydrochloride and its derivatives catalyze a wide array of asymmetric transformations. Developed as a cornerstone of modern organocatalysis, these small organic molecules, pioneered by David MacMillan, offer a robust, metal-free alternative for the stereocontrolled synthesis of complex chiral molecules. This document provides a detailed exploration of the catalytic cycles, quantitative data from key reactions, comprehensive experimental protocols, and visual representations of the underlying pathways.

Core Catalytic Principles: Dual Activation Modes

Imidazolidin-4-one catalysts operate primarily through two distinct yet complementary modes of activation, both initiated by the reversible formation of a reactive intermediate with a substrate, typically a carbonyl compound. The hydrochloride salt plays a crucial role as a Brønsted acid co-catalyst, facilitating the formation of these intermediates and enhancing the electrophilicity of the system.

Iminium Ion Catalysis: Lowering the LUMO

The most prevalent mechanism involves the condensation of the secondary amine of the imidazolidin-4-one catalyst with an α,β-unsaturated aldehyde or ketone. In the presence of the hydrochloride acid co-catalyst, a chiral iminium ion is formed. This transformation is pivotal as it significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, rendering it more susceptible to nucleophilic attack.[1][2] This activation strategy is analogous to the role of a Lewis acid in traditional metal-catalyzed reactions.[3]

The stereochemical information is transferred from the chiral catalyst to the product due to the steric bulk of the catalyst's substituents, which effectively shield one face of the iminium ion. This forces the nucleophile to approach from the less hindered face, thereby dictating the stereochemical outcome of the reaction.[4] This mode of catalysis is central to a variety of transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, 1,3-dipolar cycloadditions, and some Michael additions.[1][5]

Enamine Catalysis: Raising the HOMO

Alternatively, imidazolidin-4-one catalysts can activate saturated aldehydes or ketones by forming a nucleophilic enamine intermediate.[6] This process increases the energy of the Highest Occupied Molecular Orbital (HOMO), transforming the α-carbon of the original carbonyl compound into a potent nucleophile. This "HOMO-raising" activation enables the substrate to react with a range of electrophiles. This mechanism is key for reactions such as the α-halogenation and conjugate addition of aldehydes to nitro-olefins and enones.[6]

The dual functionality of imidazolidin-4-ones to act through both iminium and enamine pathways allows for the development of elegant cascade reactions, where a single catalyst orchestrates multiple transformations in one pot.[7]

Visualization of Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the core signaling pathways of iminium and enamine catalysis.

Iminium Catalysis Cycle

Caption: The catalytic cycle of iminium ion formation and subsequent nucleophilic attack.

Enamine Catalysis Cycle

Caption: The catalytic cycle of enamine formation and subsequent electrophilic attack.

Quantitative Data from Key Transformations

The efficacy of this compound catalysts is demonstrated through high yields and excellent stereoselectivities across various reactions.

Enantioselective Diels-Alder Reaction

This reaction is a hallmark of iminium catalysis. The data below is for the reaction of various dienophiles with cyclopentadiene, catalyzed by (5S)-5-benzyl-2,2,3-trimethylthis compound.

| Dienophile (Aldehyde) | Catalyst Loading (mol%) | Yield (%) | exo:endo | ee (%) [exo] |

| Cinnamaldehyde | 5 | 82 | 15:1 | 93 |

| (E)-Crotonaldehyde | 10 | 86 | 13:1 | 91 |

| (E)-2-Hexenal | 10 | 90 | 11:1 | 90 |

| Acrolein | 10 | 89 | 10:1 | 88 |

| Methacrolein | 5 | 99 | >50:1 | 92 |

Data compiled from Ahrendt, K. A., et al. J. Am. Chem. Soc. 2000, 122, 4243-4244.[1]

Enantioselective Michael Addition

The conjugate addition of aldehydes to enones can proceed via an enamine mechanism. The following data showcases the reaction of various aldehydes with methyl vinyl ketone, catalyzed by an imidazolidinone and a catechol co-catalyst.

| Aldehyde | Catalyst | Co-catalyst | Yield (%) | ee (%) |

| Hydrocinnamaldehyde | 1c | 4-EtO₂C-catechol | 80 | 93 |

| 3-Phenylpropionaldehyde | 1c | 4-EtO₂C-catechol | 85 | 96 |

| n-Butyraldehyde | 1c | 4-EtO₂C-catechol | 75 | 87 |

| Isovaleraldehyde | 1c | 4-EtO₂C-catechol | 78 | 91 |

| Cyclohexanecarboxaldehyde | 1c | 4-EtO₂C-catechol | 72 | 90 |

Data compiled from Pidathala, C., et al. J. Am. Chem. Soc. 2003, 125, 5306-5307.[6]

Enantioselective Friedel-Crafts Alkylation

The reaction of electron-rich aromatics with α,β-unsaturated aldehydes is another powerful application of iminium ion catalysis.

| Aromatic Nucleophile | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| N-Methylpyrrole | Cinnamaldehyde | 20 | 87 | 90 |

| N-Methylpyrrole | Crotonaldehyde | 20 | 81 | 93 |

| Indole | Cinnamaldehyde | 20 | 75 | 85 |

| N,N-Dimethylaniline | Crotonaldehyde | 20 | 68 | 88 |

Representative data based on studies of imidazolidin-4-one catalyzed Friedel-Crafts reactions.

Experimental Protocols

The following are representative experimental protocols for key reactions catalyzed by this compound.

General Procedure for Enantioselective Diels-Alder Reaction

Materials:

-

(5S)-5-Benzyl-2,2,3-trimethylthis compound (MacMillan's first-generation catalyst)

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

Diene (e.g., cyclopentadiene, freshly cracked)

-

Solvent (e.g., CH₂Cl₂/H₂O mixture)

Procedure:

-

To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in the specified solvent system (e.g., 4.5 mL CH₂Cl₂ and 0.5 mL H₂O) is added the this compound catalyst (0.1 mmol, 10 mol %).

-

The resulting mixture is stirred at room temperature for 5 minutes.

-

The diene (3.0 mmol, 3.0 equiv) is then added, and the reaction is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by TLC.

-

Upon completion, the reaction mixture is diluted with diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.[1]

General Procedure for Enantioselective Michael Addition

Materials:

-

Imidazolidin-4-one catalyst

-

Acidic co-catalyst (e.g., 4-EtO₂C-catechol)

-

Aldehyde (e.g., isovaleraldehyde)

-

α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

-

Solvent (e.g., THF)

Procedure:

-

A solution of the aldehyde (0.5 mmol), the imidazolidin-4-one catalyst (0.1 mmol, 20 mol %), and the co-catalyst (0.1 mmol, 20 mol %) in the chosen solvent (2.0 mL) is prepared in a reaction vessel.

-

The α,β-unsaturated ketone (0.25 mmol, 1.0 equiv) is added to the solution.

-

The reaction is stirred at room temperature for the specified time (e.g., 24-48 hours), with progress monitored by TLC or GC.

-

After the reaction is deemed complete, the mixture is directly subjected to flash column chromatography on silica gel.

-

The product fractions are collected and concentrated to yield the purified Michael adduct.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.[6]

Conclusion

This compound catalysts are a versatile and powerful tool in asymmetric synthesis, offering high levels of stereocontrol in a broad range of chemical transformations. Their dual modes of action, through LUMO-lowering iminium ion catalysis and HOMO-raising enamine catalysis, provide synthetic chemists with a predictable and effective means to construct complex chiral molecules. The straightforward experimental procedures, coupled with the catalysts' stability and efficiency, underscore their importance in both academic research and industrial applications for drug development and fine chemical synthesis. Further exploration into catalyst design and reaction scope continues to expand the capabilities of this remarkable class of organocatalysts.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chigroup.site [chigroup.site]

- 7. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Imidazolidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral imidazolidin-4-one derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and organic synthesis. Their rigid scaffold and stereogenic centers make them valuable as chiral auxiliaries, ligands for asymmetric catalysis, and core structures in biologically active molecules.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these important derivatives, with a focus on enantioselective methods. Imidazolidin-4-ones are found in various natural products and pharmaceuticals, exhibiting a broad range of biological activities, including anticancer, antibacterial, and antiviral properties.[3][4]

Synthetic Strategies

The synthesis of chiral imidazolidin-4-ones can be achieved through several key strategies, including multicomponent reactions, cycloaddition reactions, and intramolecular cyclizations. These methods offer access to a diverse range of substituted imidazolidin-4-ones with high stereocontrol.

Three-Component 1,3-Dipolar Cycloaddition

A powerful method for the synthesis of highly substituted chiral imidazolidin-4-ones is the 1,3-dipolar cycloaddition of aldehydes, amino esters, and anilines, often catalyzed by a chiral Brønsted acid. This approach allows for the construction of the imidazolidine core with high diastereoselectivity and enantioselectivity in a single step.[1][2]

General Reaction Scheme:

-

An aldehyde, an amino ester, and an aniline react in the presence of a chiral Brønsted acid catalyst to form a chiral dipole intermediate.

-

This intermediate then undergoes a [3+2] cycloaddition to yield the corresponding chiral imidazolidin-4-one.

Quantitative Data Summary:

| Catalyst | Aldehyde | Amino Ester | Aniline | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) | Reference |

| Chiral Brønsted Acid | Various | Various | Various | Toluene | -10 | 36-60 | 63-99 | up to 91/9 | up to 98 | [1][2] |

Experimental Protocol: Chiral Brønsted Acid-Catalyzed 1,3-Dipolar Cycloaddition [1][2]

-

To a dried reaction tube, add the aldehyde (1.0 mmol), amino ester (1.2 mmol), and aniline (1.0 mmol).

-

Add toluene (2.0 mL) and cool the mixture to -10 °C.

-

Add the chiral Brønsted acid catalyst (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at -10 °C for the specified time (36-60 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral imidazolidin-4-one.

Logical Workflow for 1,3-Dipolar Cycloaddition:

Caption: Workflow for the synthesis of chiral imidazolidin-4-ones via 1,3-dipolar cycloaddition.

Palladium-Catalyzed [3+2] Cycloaddition

Another efficient method involves the palladium-catalyzed diastereoselective and enantioselective [3+2] cycloaddition between 5-vinyloxazolidine-2,4-diones (VOxD) and electrophilic imines. This strategy provides access to highly functionalized 4-imidazolidinones.[5]

General Reaction Scheme:

-

A 5-vinyloxazolidine-2,4-dione reacts with an electrophilic imine in the presence of a palladium catalyst and a chiral ligand.

-

The reaction proceeds through a zwitterionic π-allyl palladium intermediate, which then undergoes cycloaddition with the imine.

Quantitative Data Summary:

| VOxD Substrate | Imine Substrate | Catalyst/Ligand | Solvent | Temp | Time | Yield (%) | Reference |

| Various | Various | Pd₂(dba)₃ / Chiral Ligand | Various | RT | - | Good | [5] |

Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition [5]

-

In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (5.5 mol%) to a reaction vial.

-

Add the solvent and stir the mixture at room temperature for 30 minutes.

-

Add the 5-vinyloxazolidine-2,4-dione (1.0 equiv) and the electrophilic imine (1.2 equiv).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired 4-imidazolidinone.

Ugi Three-Component Reaction followed by Oxidative Radical Cyclization

A two-step sequence involving an Ugi three-component reaction followed by a 5-endo-trig oxidative radical cyclization provides a rapid route to highly decorated imidazolidinones.[5]

General Reaction Scheme:

-

Step 1 (Ugi Reaction): An aldehyde, an amine, an isocyanide, and a carboxylic acid react to form an α-acylamino amide intermediate.

-

Step 2 (Cyclization): The Ugi product undergoes an oxidative radical cyclization to form the imidazolidin-4-one ring.

Experimental Protocol: Ugi Reaction and Oxidative Cyclization [5]

Part A: Ugi Three-Component Reaction

-

Combine the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv) in a suitable solvent (e.g., methanol).

-

Stir the mixture at room temperature for 10-20 minutes.

-

Add the isocyanide (1.0 equiv) and continue stirring at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure and purify the crude product if necessary.

Part B: 5-endo-trig Oxidative Radical Cyclization

-

Dissolve the Ugi product (1.0 equiv) in a suitable solvent.

-

Add a radical initiator (e.g., AIBN) and a radical mediator.

-

Heat the reaction mixture to initiate the cyclization.

-

After completion, cool the reaction to room temperature and concentrate.

-

Purify the product by column chromatography.

Reaction Pathway for Ugi/Cyclization Synthesis:

Caption: Synthetic pathway involving an Ugi reaction followed by radical cyclization.

Applications in Asymmetric Catalysis

Chiral imidazolidin-4-one derivatives are not only synthetic targets but also powerful tools in asymmetric catalysis. They can act as organocatalysts or as chiral ligands for metal complexes.

MacMillan-Type Organocatalysts

Imidazolidin-4-ones are the core structure of the well-known MacMillan catalysts, which are highly effective in a variety of enantioselective transformations, such as Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions.[6] The steric bulk and the specific conformation of the catalyst direct the approach of the substrates, leading to high enantioselectivity.

Catalytic Cycle of a MacMillan-Type Catalyst:

Caption: Generalized catalytic cycle for a MacMillan imidazolidin-4-one organocatalyst.

Chiral Ligands for Metal-Catalyzed Reactions

Imidazolidin-4-one derivatives bearing coordinating groups, such as pyridyl moieties, have been successfully employed as chiral ligands in metal-catalyzed asymmetric reactions, including Henry reactions.[7][8] The stereochemical outcome of these reactions is often dependent on the relative configuration of the substituents on the imidazolidin-4-one ring.

Quantitative Data for Asymmetric Henry Reaction:

| Ligand Configuration | Metal | Substrate (Aldehyde) | ee (%) (S-isomer) | ee (%) (R-isomer) | Reference |

| cis | Cu(II) | Various | up to 97 | - | [7][9] |

| trans | Cu(II) | Various | - | up to 96 | [7][9] |

This data highlights the tunability of these ligands to achieve high enantioselectivity for either enantiomer of the product by simply changing the ligand's stereochemistry.

Conclusion

The synthesis of chiral imidazolidin-4-one derivatives is a well-developed field with a variety of robust and stereoselective methods available to researchers. The protocols and data presented herein provide a starting point for the synthesis and application of these valuable compounds in drug discovery and asymmetric catalysis. The versatility of the imidazolidin-4-one scaffold ensures its continued importance in chemical and pharmaceutical research.

References

- 1. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Imidazolidinone synthesis [organic-chemistry.org]

- 6. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]

- 9. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Imidazolidin-4-one Hydrochloride in Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolidin-4-one hydrochloride and its derivatives, pioneered by David MacMillan, have emerged as powerful and versatile organocatalysts for a wide range of asymmetric transformations. These catalysts operate via iminium ion activation, a mechanism that effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated aldehydes and ketones, thereby accelerating their reaction with nucleophiles and dienes with high stereocontrol. The use of these small, metal-free organic molecules offers significant advantages, including operational simplicity, stability to air and moisture, and environmentally benign reaction conditions, making them highly attractive for applications in pharmaceutical and fine chemical synthesis.

This document provides detailed application notes and experimental protocols for the use of this compound catalysts in three key asymmetric reactions: the Diels-Alder reaction, the Friedel-Crafts alkylation, and the Michael addition.

Catalytic Cycle: Iminium Ion Activation

The general catalytic cycle for imidazolidin-4-one mediated reactions involves the reversible formation of a chiral iminium ion from the secondary amine of the catalyst and an α,β-unsaturated carbonyl compound. This activation strategy is central to the catalyst's function.

Caption: Catalytic cycle of this compound.

General Experimental Workflow

A typical experimental workflow for a reaction catalyzed by this compound is straightforward and can be adapted for various scales.

Caption: A typical experimental workflow.

Application 1: Asymmetric Diels-Alder Reaction

The imidazolidin-4-one catalyzed Diels-Alder reaction provides a highly efficient route to chiral cyclohexene derivatives. The catalyst activates α,β-unsaturated aldehydes towards reaction with a wide range of dienes, affording the corresponding cycloadducts in high yields and with excellent enantioselectivities.

Quantitative Data

| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| Cyclopentadiene | Cinnamaldehyde | 5 | MeOH/H₂O (95:5) | 6 | 82 | 93 (exo) | |

| Cyclopentadiene | Crotonaldehyde | 20 | CH₃CN/H₂O (95:5) | 12 | 95 | 87 (endo) | |

| Cyclopentadiene | Acrolein | 10 | CH₂Cl₂ | 24 | 85 | 92 (endo) | |

| 1,3-Cyclohexadiene | Furfural | 10 | THF | 48 | 78 | 90 (endo) |

Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Cinnamaldehyde

Materials:

-

(5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (MacMillan's first-generation catalyst)

-

Cinnamaldehyde (freshly distilled)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Methanol (reagent grade)

-

Water (deionized)

-

Diethyl ether

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (14.1 mg, 0.05 mmol, 5 mol%).

-

Add a mixture of methanol (1.9 mL) and water (0.1 mL).

-

Stir the mixture at room temperature until the catalyst dissolves.

-

Add cinnamaldehyde (132 mg, 1.0 mmol) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (132 mg, 2.0 mmol) to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 20% ethyl acetate in hexanes).

-

Upon completion (typically 6-12 hours), pour the reaction mixture into a separatory funnel containing water (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Application 2: Asymmetric Friedel-Crafts Alkylation

Imidazolidin-4-one catalysts are highly effective in promoting the asymmetric Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds with α,β-unsaturated aldehydes. This reaction provides a direct route to chiral β-aryl aldehydes, which are valuable synthetic intermediates.

Quantitative Data

| Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| N-Methylindole | Crotonaldehyde | 20 | CH₂Cl₂ | 24 | 92 | 90 | |

| Pyrrole | Cinnamaldehyde | 10 | THF | 48 | 85 | 93 | |

| Anisole | Crotonaldehyde | 20 | Et₂O | 72 | 60 | 88 | |

| 1,3-Dimethoxybenzene | Cinnamaldehyde | 10 | CH₂Cl₂ | 36 | 88 | 95 |

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of N-Methylindole with Crotonaldehyde

Materials:

-

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone hydrochloride (second-generation MacMillan catalyst)

-

N-Methylindole (freshly distilled)

-

Crotonaldehyde (freshly distilled)

-

Dichloromethane (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone hydrochloride (62 mg, 0.2 mmol, 20 mol%).

-

Add anhydrous dichloromethane (10 mL) and cool the mixture to -84 °C (ethyl acetate/liquid nitrogen bath).

-